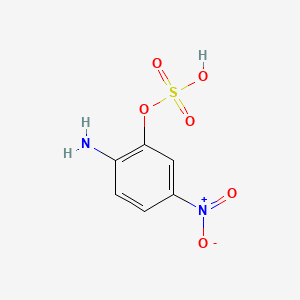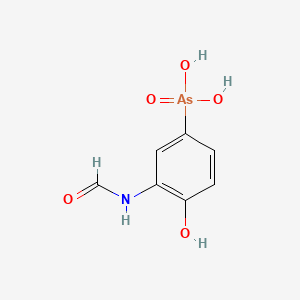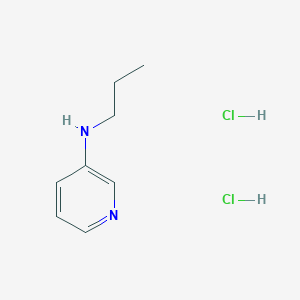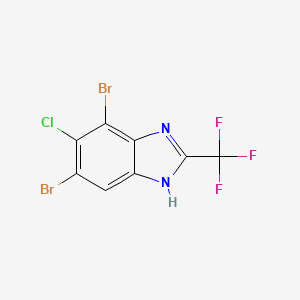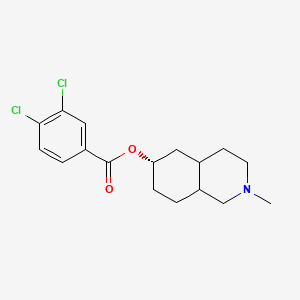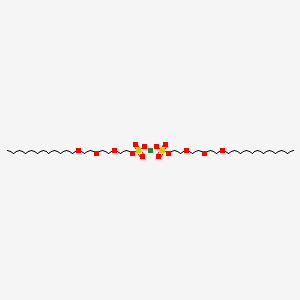
Magnesium laureth sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium laureth sulfate is the magnesium salt of laureth sulfate (2-dodecoxyethylsulfate), which is an ester of laureth (2-dodecoxylethanol) and sulfuric acid . It is primarily used in the chemical industry for the preparation of specialized shampoos for people with delicate skin, as it works effectively even in hard water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium laureth sulfate involves two main steps:
Synthesis of Polyether: This is achieved through the polymerization reaction of lauryl alcohol and ethylene oxide.
Synthesis of Sulfate: Lauryl alcohol polyoxyethylene ether reacts with sulfur trioxide in a reactor, followed by neutralization with magnesium hydroxide to obtain the final product.
Industrial Production Methods
The most widely used method for preparing sulfates, including this compound, is the sulfated reaction through a continuous reactor, such as a falling film reactor .
Analyse Chemischer Reaktionen
Magnesium laureth sulfate, being an anionic surfactant, undergoes various chemical reactions:
Oxidation and Reduction: It is stable in alkali, weak acid, and hard water but unstable in strong acid, where it easily hydrolyzes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfur trioxide and magnesium hydroxide . The major products formed from these reactions are typically the sulfate esters and their corresponding salts .
Wissenschaftliche Forschungsanwendungen
Magnesium laureth sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Magnesium laureth sulfate acts primarily as a surfactant. It reduces the surface tension of water, allowing it to spread more easily and interact with oils and dirt, thereby aiding in their removal . The molecular targets and pathways involved include the interaction with lipid bilayers and proteins on the skin and hair, facilitating the emulsification and removal of oils and dirt .
Vergleich Mit ähnlichen Verbindungen
Magnesium laureth sulfate is often compared with other similar compounds, such as:
Sodium laureth sulfate: Both are used as surfactants, but this compound is less irritating and more suitable for sensitive skin.
Ammonium laureth sulfate: Similar in function but differs in its ionic nature and specific applications.
This compound is unique due to its mildness and effectiveness in hard water, making it a preferred choice for personal care products designed for sensitive skin .
Eigenschaften
CAS-Nummer |
101621-38-9 |
|---|---|
Molekularformel |
C36H74MgO14S2 |
Molekulargewicht |
819.4 g/mol |
IUPAC-Name |
magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/2C18H38O7S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2*2-18H2,1H3,(H,19,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
OAIQHKWDTQYGOK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Mg+2] |
Verwandte CAS-Nummern |
26183-44-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


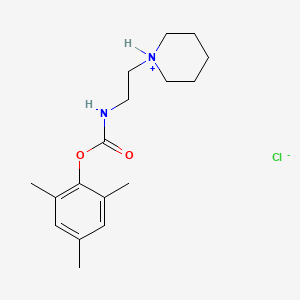
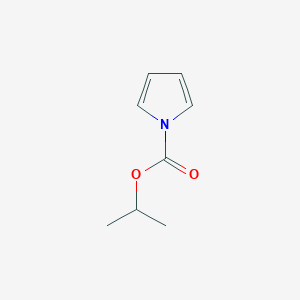
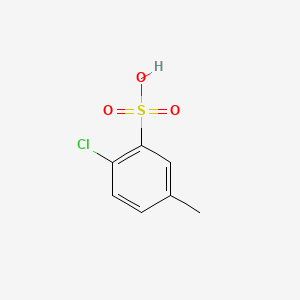
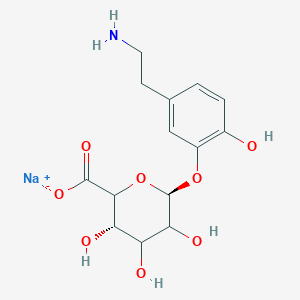
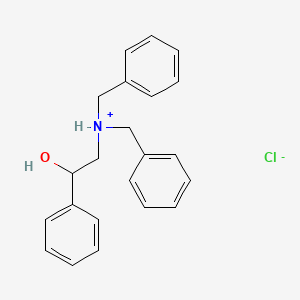
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
